4-Fluoro-2-(trifluoromethoxy)benzonitrile
Overview
Description
4-Fluoro-2-(trifluoromethoxy)benzonitrile is a clear light yellow liquid . It is used as a pharmaceutical intermediate and also for the synthesis of diphenylthioethers .
Synthesis Analysis
This compound serves as an intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne . A related compound, 4-fluoro-2-nitro-benzonitrile, can be synthesized by heating it with HBr .Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-(trifluoromethoxy)benzonitrile is C8H3F4NO . The InChI code is 1S/C8H3F4NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H .Chemical Reactions Analysis
As a pharmaceutical intermediate, this compound is used in the synthesis of various other compounds . It participates in the nickel-catalyzed arylcyanation reaction of 4-octyne .Physical And Chemical Properties Analysis
This compound is a clear light yellow liquid . It is insoluble in water but almost transparent in methanol . The molecular weight is 205.11 .Scientific Research Applications
Synthesis and Intermediate Applications
- 4-Fluoro-2-(trifluoromethoxy)benzonitrile is used as an intermediate in various chemical syntheses. For instance, it is involved in the synthesis of bicalutamide, an antiandrogen drug for prostate cancer treatment, through a process that includes bromination, Grignard reaction, cyanidation, and amination (Zhang Tong-bin, 2012).
Chemical Modification and Derivative Formation
- The compound is also pivotal in the iodination process under continuous flow conditions, highlighting its role in creating chemically modified derivatives such as 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile (Dunn et al., 2018).
- It is involved in the photocatalytic generation of fluorophosgene, an electrophilic intermediate, demonstrating its utility in the preparation of carbonates, carbamates, and urea derivatives (Petzold et al., 2018).
Structural and Conformational Analysis
- 4-Fluoro-2-(trifluoromethoxy)benzonitrile has been the subject of structural and conformational studies using techniques like gas electron diffraction and quantum chemical calculations. These studies are crucial in understanding its geometric structure and conformational properties, which are essential for its applications in various chemical reactions (Shishkov et al., 2004).
Development of Fluorinating Agents
- Research on N-F fluorinating agents, which are important for introducing fluorine into organic compounds, often involves compounds like 4-fluoro-2-(trifluoromethoxy)benzonitrile. Such studies are significant in the field of organic chemistry, especially for creating fluorinated molecules with potential applications in medicine and agriculture (Umemoto et al., 2021).
Safety And Hazards
The safety data sheet suggests wearing personal protective equipment/face protection and ensuring adequate ventilation. It is advised to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It is classified as Acute Tox. 4 Oral according to the hazard classifications .
properties
IUPAC Name |
4-fluoro-2-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQQVVYULDWWOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethoxy)benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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